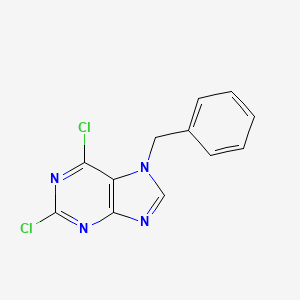

7-benzyl-2,6-dichloro-7H-purine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-benzyl-2,6-dichloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCTVEFABOUQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288631 | |

| Record name | 7-benzyl-2,6-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56025-87-7 | |

| Record name | 2,6-Dichloro-7-(phenylmethyl)-7H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 57005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056025877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56025-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-benzyl-2,6-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 7-benzyl-2,6-dichloro-7H-purine. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Structure and Identification

This compound is a substituted purine derivative with a benzyl group attached at the N7 position of the purine ring and chlorine atoms at the C2 and C6 positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 7-benzyl-2,6-dichloropurine | PubChem[1] |

| Molecular Formula | C₁₂H₈Cl₂N₄ | NIST WebBook, PubChem[1][2][3] |

| Molecular Weight | 279.13 g/mol | ChemScene, Sigma-Aldrich[4] |

| CAS Number | 56025-87-7 | ChemScene, Sigma-Aldrich[4] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl | ChemScene[4] |

| InChI Key | XRCTVEFABOUQNI-UHFFFAOYSA-N | Sigma-Aldrich |

It is crucial to distinguish this compound from its isomer, 9-benzyl-2,6-dichloro-9H-purine (CAS Number: 79064-26-9), as the position of the benzyl group significantly influences its chemical and biological properties.

Physicochemical and Spectroscopic Data

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | ChemScene[4] |

| logP | 3.1814 | ChemScene[4] |

| Hydrogen Bond Acceptors | 4 | ChemScene[4] |

| Hydrogen Bond Donors | 0 | ChemScene[4] |

| Rotatable Bonds | 2 | ChemScene[4] |

Table 3: Spectroscopic Data Summary

| Spectrum Type | Data Availability and Notes | Source |

| ¹H NMR | Specific chemical shifts for this compound are not detailed in the searched literature. A related study on 7-benzyl-substituted purine 1-oxides notes that the H-8 proton signal is typically shifted upfield (δ = 8.12 - 8.32 ppm) compared to H-6 (δ = 8.43 - 8.65 ppm). | MDPI[5] |

| ¹³C NMR | Specific chemical shifts for this compound are not detailed in the searched literature. | |

| Mass Spectrometry (Electron Ionization) | A mass spectrum is available on the NIST WebBook, though a detailed fragmentation pattern is not provided in the accessible data. The molecular ion peak [M]⁺ would be expected at m/z 278 and 280 in an approximate 9:6:1 ratio due to the two chlorine isotopes. | NIST WebBook[2] |

| Infrared (IR) Spectroscopy | An IR spectrum is available on the NIST WebBook. Characteristic peaks would be expected for C-H stretching of the aromatic and methylene groups, C=C and C=N stretching of the purine and benzene rings, and C-Cl stretching. | NIST WebBook[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the alkylation of 2,6-dichloropurine. The following is a representative protocol adapted from the synthesis of related 7-substituted purine derivatives.

Materials:

-

2,6-dichloro-9H-purine

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 2,6-dichloro-9H-purine (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous DMF.

-

Add benzyl bromide (1.1 equivalents) to the stirred suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Remove the DMF from the filtrate under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, which will be a mixture of N7- and N9-benzylated isomers, can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to isolate the this compound isomer.

Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of 7-substituted purine derivatives as potent antitubercular agents. Specifically, compounds structurally related to this compound have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall. It is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts this pathway, leading to cell death.

Below is a diagram illustrating the proposed inhibitory action of 7-substituted purine derivatives on the DprE1-mediated pathway.

Caption: Inhibition of the DprE1 enzyme by this compound.

Conclusion

This compound is a synthetically accessible molecule with potential therapeutic applications, particularly in the development of new antitubercular agents. Further research is warranted to fully characterize its spectroscopic properties and to elucidate its precise mechanism of action and structure-activity relationships as a DprE1 inhibitor. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this and related compounds.

References

- 1. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

- 3. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 7-benzyl-2,6-dichloro-7H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 7-benzyl-2,6-dichloro-7H-purine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its molecular characteristics, spectral information, and synthetic methodologies, and also touches upon the biological context of related purine analogs.

Core Chemical and Physical Properties

This compound is a solid, crystalline powder at room temperature.[1] Its core structure consists of a dichlorinated purine ring system with a benzyl group attached at the N7 position of the imidazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂N₄ | [1][2][3] |

| Molecular Weight | 279.12 g/mol | [3][4] |

| Physical Form | Powder | [1] |

| CAS Number | 56025-87-7 | [1][3][4] |

| Computed LogP | 3.1814 | [4] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

Note: Specific experimental data for melting point, boiling point, and solubility were not found in the reviewed literature.

Spectral Data

Detailed experimental spectral data for this compound is limited. However, mass spectrometry and infrared spectroscopy data are available, and general characteristics of its NMR spectra can be inferred from related compounds.

Table 2: Spectral Data for this compound

| Spectrum Type | Data | Source |

| Mass Spectrometry (Electron Ionization) | Available through NIST WebBook | [2] |

| Infrared (IR) Spectrum | Available through NIST WebBook | [5] |

| ¹H NMR | No specific data available. For similar 7-benzyl-substituted 7H-purine 1-oxides, the H-8 proton is typically shifted upfield (δ = 8.12 - 8.32 ppm) compared to H-6 (δ = 8.43 - 8.65 ppm). The benzyl protons and other substituents show characteristic signals. | [6] |

| ¹³C NMR | No specific data available. Assignments for the purine and benzyl carbons in similar compounds have been discussed in the literature. | [6] |

Experimental Protocols

Synthesis of this compound

General Synthetic Protocol (Adapted):

-

Reaction Setup: To a solution of 2,6-dichloropurine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate.

-

Alkylation: Add benzyl bromide to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours.

-

Workup: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed, dried, and concentrated.

-

Purification: The crude product, which may contain a mixture of N7 and N9 isomers, is then purified using column chromatography on silica gel to isolate the desired this compound.

Biological Activity and Signaling Pathways

Specific biological activities and interactions with signaling pathways for this compound have not been extensively reported. However, the broader class of purine derivatives is known for a wide range of biological activities. Substituted purines have been investigated as kinase inhibitors, antiviral agents, and anticancer therapeutics.[8][9]

For instance, studies on other 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have shown potent antitubercular activity through the inhibition of the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall.[10]

The purine core is a fundamental component of signaling molecules like ATP and GTP, which are central to purinergic signaling pathways. These pathways, involving P1 (adenosine) and P2 (ATP/ADP) receptors, play critical roles in numerous physiological processes and are implicated in the modulation of redox biology.[11] While no direct link has been established for this compound, its structural similarity to endogenous purines suggests potential interactions with components of these pathways.

References

- 1. This compound AldrichCPR 56025-87-7 [sigmaaldrich.com]

- 2. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

- 3. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

- 6. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine (CAS: 79064-26-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-benzyl-2,6-dichloro-7H-purine is a synthetic purine derivative belonging to a class of compounds with significant interest in medicinal chemistry. The purine scaffold is a ubiquitous motif in biologically active molecules, and substitutions at various positions can lead to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide draws upon data from closely related 2,6-dichloro-7-(substituted)-purines to infer its likely therapeutic potential, particularly in the realm of oncology. The methodologies for key experimental assays relevant to the evaluation of such compounds are also detailed.

Chemical and Physical Properties

This compound is a solid powder at room temperature. Its core structure consists of a dichlorinated purine ring system with a benzyl group attached at the N7 position of the imidazole ring.

| Property | Value | Source |

| CAS Number | 79064-26-9 | NIST |

| Molecular Formula | C₁₂H₈Cl₂N₄ | PubChem |

| Molecular Weight | 279.12 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | 7-benzyl-2,6-dichloropurine, 2,6-dichloro-7-benzylpurine | PubChem |

| Appearance | Powder | Sigma-Aldrich |

| SMILES | C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl | PubChem |

| InChI Key | XRCTVEFABOUQNI-UHFFFAOYSA-N | PubChem |

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 2,6-dichloropurine. The N7-isomer is often formed as a minor product alongside the N9-isomer, necessitating chromatographic separation.

Experimental Protocol: N-Benzylation of 2,6-Dichloropurine

This protocol is adapted from a general procedure for the N-alkylation of 2,6-dichloropurine.

Materials:

-

2,6-Dichloro-9H-purine

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or a similar base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

To a stirred solution of 2,6-dichloro-9H-purine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Add benzyl bromide (1.1-1.5 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of N7 and N9 isomers.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to separate the this compound (typically the minor isomer) from the 9-benzyl-2,6-dichloro-9H-purine (typically the major isomer).

-

Characterize the final product by NMR and mass spectrometry.

Technical Guide: Physicochemical and Biological Profile of 7-benzyl-2,6-dichloro-7H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of the synthetic purine derivative, 7-benzyl-2,6-dichloro-7H-purine. This document consolidates available data on its properties, outlines a relevant synthetic protocol, and explores its potential mechanisms of action based on research into structurally related compounds.

Core Physical and Chemical Characteristics

This compound is a substituted purine with a benzyl group at the N7 position of the purine ring and chlorine atoms at the C2 and C6 positions. These substitutions are crucial for its chemical reactivity and potential biological activity.

Physicochemical Data

The known quantitative physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂N₄ | PubChem[1] |

| Molecular Weight | 279.12 g/mol | PubChem[1] |

| Appearance | Powder | Sigma-Aldrich[2] |

| Boiling Point | 430.5 °C at 760 mmHg | Echemi[3] |

| Flash Point | 214.2 °C | Echemi[3] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | PubChem[1] |

| logP (calculated) | 3.6 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Spectral Data

Spectral analysis is critical for the structural confirmation of this compound. While detailed 1H and 13C NMR spectra for this exact compound are not publicly available, data from closely related 7-benzyl-purine derivatives can provide expected chemical shift ranges.[4][5] Mass spectrometry and infrared spectroscopy data are available.

-

Mass Spectrum: The NIST WebBook provides the electron ionization mass spectrum for this compound.[6]

-

Infrared (IR) Spectrum: An IR spectrum is also available from the NIST WebBook, which can be used to identify functional groups present in the molecule.[7]

Synthesis Protocol

The synthesis of this compound can be achieved through the alkylation of 2,6-dichloropurine. The following is a general experimental protocol adapted from procedures for the synthesis of similar N7-substituted purines.[8]

Materials and Reagents

-

2,6-dichloro-9H-purine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Petroleum ether

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-9H-purine in a suitable solvent such as DMF or DMSO.

-

Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 8-12 hours) to ensure the completion of the alkylation reaction.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which will likely contain a mixture of N7 and N9 isomers, can be purified by column chromatography on silica gel using a solvent system such as petroleum ether/ethyl acetate.

Synthesis Workflow Diagram

References

- 1. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 56025-87-7 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]

- 6. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

- 7. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

- 8. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 7-benzyl-2,6-dichloro-7H-purine

This technical guide provides an in-depth overview of 7-benzyl-2,6-dichloro-7H-purine, a substituted purine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the fundamental molecular properties, detailed experimental protocols for its synthesis, and a logical diagram illustrating the synthetic pathway.

Core Molecular Data

The fundamental molecular identifiers and properties of this compound are summarized in the table below. This data is essential for the accurate preparation and characterization of the compound in a laboratory setting.

| Identifier | Value | References |

| Molecular Formula | C₁₂H₈Cl₂N₄ | [1][2][3][4] |

| Molecular Weight | 279.12 g/mol | [2][4] |

| CAS Number | 56025-87-7 | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of 2,6-dichloro-9H-purine. A common challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at both the N7 and N9 positions of the purine ring, often yielding a mixture of isomers[5][6][7]. The following protocol is a generalized method adapted from procedures for similar N-alkylated purines[8][9].

Objective: To synthesize this compound via N-alkylation of 2,6-dichloro-9H-purine.

Materials:

-

2,6-dichloro-9H-purine

-

Benzyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

n-Butanol

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2,6-dichloro-9H-purine (1.0 equivalent), the chosen alkyl halide (1.5 equivalents), and potassium carbonate (3.0 equivalents) in dimethylformamide (DMF).

-

Reaction Execution: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the suspension to remove inorganic salts. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude product, which is a mixture of N7 and N9 isomers, is purified by column chromatography on silica gel. A typical mobile phase for separation is a mixture of acetone and dichloromethane or ethyl acetate and petroleum ether[8][9]. The fractions corresponding to the this compound isomer are collected.

-

Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Pathway and Regioselectivity

The alkylation of 2,6-dichloropurine with a benzyl halide in the presence of a base leads to the formation of both N7 and N9 isomers. The ratio of these isomers can be influenced by reaction conditions such as the choice of solvent and base[5]. The following diagram illustrates this competitive reaction pathway.

Caption: Regioselective Alkylation of 2,6-Dichloropurine.

References

- 1. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine: A Core Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-benzyl-2,6-dichloro-7H-purine is a pivotal synthetic intermediate in the development of a diverse range of biologically active purine derivatives. While the compound itself has not been extensively profiled for its own bioactivity, its strategic importance lies in its utility as a versatile scaffold for the synthesis of potent agents with potential therapeutic applications, including anticancer and antitubercular activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the biological significance of derivatives originating from this core molecule. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this area.

Chemical and Physical Properties

This compound is a solid powder at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₂N₄ | [1] |

| Molecular Weight | 279.12 g/mol | [1] |

| CAS Number | 56025-87-7 | [1] |

| IUPAC Name | 7-benzyl-2,6-dichloropurine | [1] |

| Appearance | Powder | [2] |

| SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl | [1] |

| InChI | InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | [1] |

| LogP | 3.1814 | [3] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-alkylation of 2,6-dichloropurine. The direct alkylation of 2,6-dichloropurine typically yields a mixture of N7 and N9 isomers, which can be separated by column chromatography.

General Experimental Protocol for N-Benzylation of 2,6-Dichloropurine

This protocol is adapted from methodologies described for the synthesis of similar N7-substituted purine derivatives.[4][5]

Materials:

-

2,6-dichloro-9H-purine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Petroleum ether (or Hexane)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,6-dichloro-9H-purine (1 equivalent) in anhydrous DMF, add potassium carbonate (3 equivalents).

-

Add benzyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours or until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the inorganic base.

-

Remove the solvent (DMF) under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent in vacuo to obtain the crude product, which will be a mixture of N7 and N9 isomers.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to separate the Nthis compound and N9-benzyl-2,6-dichloro-9H-purine isomers.

Synthesis Workflow Diagram

Biological Significance and Derivatives

While this compound is primarily a synthetic intermediate, its derivatives, obtained through nucleophilic substitution at the C2 and C6 positions, have shown significant biological activities. This highlights the importance of the this compound core as a scaffold for generating libraries of potentially therapeutic compounds.

Role as a Precursor to Biologically Active Compounds

The chloro-substituents at the C2 and C6 positions of the purine ring are excellent leaving groups, allowing for the introduction of various functional groups through nucleophilic aromatic substitution. This chemical reactivity makes this compound a valuable starting material for creating diverse libraries of 2,6-disubstituted-7-benzylpurines.

Antitubercular Activity of Derivatives

Derivatives of this compound have been investigated for their antitubercular properties. For instance, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, which share a similar structural motif, have been identified as potent inhibitors of Mycobacterium tuberculosis.[6] The mechanism of action for some of these derivatives has been linked to the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis.[6] This suggests that the 7-benzylpurine scaffold is a promising starting point for the development of novel antitubercular agents.

Antiproliferative Activity of Derivatives

Various 2,6-disubstituted purine derivatives have demonstrated cytotoxic activity against human tumor cell lines.[7][8] For example, ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate, a closely related analogue, has shown potent cytotoxic effects against several cancer cell lines, with IC₅₀ values in the single-digit micromolar range.[7] The mode of action for some of these compounds is through the induction of apoptosis.[7] This indicates that the 7-benzyl-2,6-dichloropurine scaffold can be exploited to generate novel anticancer drug candidates.

Signaling Pathway Involvement of Derivatives

Direct evidence for the interaction of this compound with specific signaling pathways is not available in the current literature. However, based on the biological activities of its derivatives, it is plausible that this chemical scaffold can be modified to target key components of cellular signaling cascades.

As mentioned, certain antitubercular derivatives of 7-substituted purines inhibit the DprE1 enzyme in Mycobacterium tuberculosis.[6] In the context of cancer, the induction of apoptosis by its derivatives suggests an interaction with signaling pathways that regulate programmed cell death, such as the caspase cascade. Further research is required to elucidate the precise molecular targets and signaling pathways modulated by compounds derived from this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, not for its intrinsic biological activity, but as a highly versatile and reactive intermediate. Its amenability to chemical modification at the C2 and C6 positions provides a robust platform for the synthesis of diverse libraries of purine derivatives. The demonstrated potent antitubercular and antiproliferative activities of these derivatives underscore the potential of this scaffold in the discovery and development of novel therapeutic agents. This guide provides a foundational understanding of the synthesis and potential applications of this compound, intended to support and stimulate further investigation into this promising class of compounds.

References

- 1. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 56025-87-7 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-benzyl-2,6-dichloro-7H-purine: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a synthetic purine derivative. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The substitution pattern of this compound, featuring a benzyl group at the N7 position and chloro substituents at the 2 and 6 positions, makes it a key intermediate for the synthesis of more complex N7-substituted purine analogs. These analogs have been explored for their potential as therapeutic agents, particularly in the realm of oncology and infectious diseases.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on publicly available data.[1]

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂N₄ |

| Molecular Weight | 279.12 g/mol |

| CAS Number | 56025-87-7 |

| Appearance | Powder |

| SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)Cl |

| InChI | InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

| InChIKey | XRCTVEFABOUQNI-UHFFFAOYSA-N |

Discovery and History

The development of this compound is rooted in the broader history of purine chemistry and the search for novel therapeutic agents. The synthesis of purine derivatives as potential anticancer agents was a significant area of research in the mid-20th century, with notable contributions from scientists like John A. Montgomery. His work and that of others on the synthesis of N-alkyl derivatives of purines laid the groundwork for the creation of a vast library of compounds for biological screening.[2][3]

Synthesis

The primary method for the synthesis of this compound is the N-alkylation of 2,6-dichloropurine with a benzylating agent. This reaction typically yields a mixture of N7 and N9 isomers, which can be separated by chromatographic techniques.

General Synthetic Pathway

The synthesis starts from the commercially available 2,6-dichloropurine. The purine is treated with a benzyl halide, such as benzyl bromide, in the presence of a base.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally similar compound, 2,6-dichloro-7-isopropyl-7H-purine, and can be considered a representative method for the preparation of this compound.

Materials:

-

2,6-Dichloropurine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dichloropurine (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

-

To this suspension, add benzyl bromide (1.1-1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the N7 and N9 isomers and obtain pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and signaling pathways directly associated with this compound. However, the broader class of N7-substituted purine derivatives has been investigated for various therapeutic applications.

It is plausible that this compound was synthesized as part of a chemical library for high-throughput screening against various biological targets. The chloro-substituents at positions 2 and 6 provide reactive sites for further nucleophilic substitution, allowing for the generation of a diverse range of 2,6-disubstituted-7-benzylpurine derivatives. These derivatives could potentially exhibit activities such as:

-

Anticancer Activity: Many purine analogs are known to interfere with nucleic acid synthesis or act as kinase inhibitors, leading to cytotoxic effects in cancer cells.

-

Antiviral Activity: Modified purines can act as nucleoside analogs and inhibit viral replication.

-

Enzyme Inhibition: The purine scaffold can be tailored to fit into the active sites of various enzymes, leading to their inhibition.

Logical Workflow for Further Investigation

The following diagram illustrates a logical workflow for the potential biological evaluation of this compound and its derivatives.

Caption: Workflow for biological evaluation of this compound.

Conclusion

This compound is a synthetically important purine derivative that serves as a versatile intermediate for the creation of diverse chemical libraries. While its own biological activity is not well-documented in publicly available literature, its structural features suggest its potential as a precursor for compounds with a range of therapeutic applications. Further research is warranted to explore the biological profile of this compound and its derivatives to unlock their full therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 7-benzyl-2,6-dichloro-7H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 7-benzyl-2,6-dichloro-7H-purine. This purine derivative is of interest to researchers in medicinal chemistry and drug discovery due to the known biological activities of related substituted purines. This document compiles available spectroscopic data, outlines a detailed experimental protocol for its synthesis and characterization, and presents a logical workflow for these processes.

Core Compound Information

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,6-dichloro-7-benzylpurine, 7-benzyl-2,6-dichloropurine | [1][2] |

| CAS Number | 56025-87-7 | [1][2] |

| Molecular Formula | C₁₂H₈Cl₂N₄ | [1][2][3] |

| Molecular Weight | 279.12 g/mol | [1][2] |

| Physical Form | Powder |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[3] This technique provides information about the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the molecular weight.

| Technique | Data Availability | Source |

| GC-MS | Spectrum Available | PubChem[1] |

| Electron Ionization (EI) | Spectrum Available | NIST WebBook[3] |

Infrared (IR) Spectroscopy

An infrared spectrum of this compound is available, which can be used to identify the presence of key functional groups within the molecule.[4]

| Technique | Data Availability | Source |

| IR | Spectrum Available | NIST WebBook[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound is not available in the provided search results. However, ¹H and ¹³C NMR data for similar N7-substituted purines and 2,6-dichloropurine derivatives have been reported and can be used as a reference for spectral interpretation.[5] For instance, the characteristic signals would include peaks in the aromatic region for the benzyl group and the purine core, as well as a singlet for the benzylic methylene protons.

Experimental Protocols

The following is a detailed, generalized methodology for the synthesis and characterization of this compound, based on common procedures for the alkylation of purines.[5]

Synthesis of this compound

Materials:

-

2,6-dichloro-9H-purine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloro-9H-purine in anhydrous DMF.

-

Add potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Remove the DMF under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate this compound.

Characterization

The synthesized compound should be characterized using the following spectroscopic techniques to confirm its identity and purity:

-

¹H NMR: To confirm the presence of the benzyl and purine protons and their respective chemical environments.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and analysis workflow for this compound.

Biological Context

While specific signaling pathways involving this compound have not been detailed in the literature, related 2,6-disubstituted 7-benzyl-7H-purines have been investigated for their potential as anti-proliferative and antitubercular agents.[6][7] This suggests that the core structure of this compound may serve as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

References

- 1. This compound | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

- 4. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Benzylation of 2,6-Dichloropurine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the benzylation of 2,6-dichloropurine, a critical precursor in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies and aim to provide a reproducible framework for the regioselective N9-benzylation of the purine core.

Introduction

2,6-Dichloropurine is a versatile starting material for the synthesis of a wide range of purine derivatives, including potential therapeutics. The introduction of a benzyl group, particularly at the N9 position, is a common strategy in the development of kinase inhibitors and other targeted therapies. The regioselectivity of the alkylation of the purine ring can be influenced by various factors, including the choice of base, solvent, and reaction conditions.[1][2] Microwave-assisted synthesis has been shown to reduce reaction times and the formation of unwanted side products.[1][2]

Experimental Protocols

Two primary protocols for the N9-benzylation of 2,6-dichloropurine are presented below. The first is a general method employing a base and benzyl halide, while the second utilizes tetrabutylammonium fluoride (TBAF) for a rapid and mild reaction.

Protocol 1: General Benzylation with a Base

This protocol is a generalized procedure based on common alkylation methods for purines.

Materials:

-

2,6-Dichloropurine

-

Benzyl bromide or benzyl chloride

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add benzyl bromide or benzyl chloride (1.1-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired N9-benzyl-2,6-dichloropurine.

Protocol 2: Rapid Benzylation using Tetrabutylammonium Fluoride (TBAF)

This method offers a milder and faster alternative to traditional protocols.[3]

Materials:

-

2,6-Dichloropurine

-

Benzyl bromide

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,6-dichloropurine (1.0 eq) in anhydrous THF at room temperature.[3]

-

To the stirred solution, add the TBAF solution (2.0 eq, 1.0 M in THF).[3]

-

Add benzyl bromide (2.0 eq) to the reaction mixture.[3]

-

Allow the reaction to proceed at room temperature. The reaction is typically complete within 10-20 minutes for unhindered substrates.[3]

-

Monitor the reaction progress by TLC.[3]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[3]

-

Purify the crude product directly by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[3]

-

Collect the fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified N9-benzyl-2,6-dichloropurine.[3]

Data Presentation

The following table summarizes representative quantitative data for the alkylation of purine derivatives from the literature.

| Starting Material | Alkylating Agent | Base/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Purine Derivative | Benzyl Halide | Tetrabutylammonium hydroxide | - | - | - | 56 | [2] |

| 2,6-Dichloropurine | Methyl bromoacetate | TBAF | THF | 10 min | Room Temp. | - | [3] |

| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | DCE | 19 h | Room Temp. | 78 | [4] |

| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | ACN | 5 h | 80 °C | 39 (N9-isomer) | [4] |

Experimental Workflow and Signaling Pathways

The benzylation of 2,6-dichloropurine is a key step in the synthesis of various compounds with potential biological activity, including cyclin-dependent kinase (CDK) inhibitors.[5] The N9-benzylated purine scaffold is a common feature in many kinase inhibitors.

Below are diagrams illustrating the experimental workflow for the benzylation of 2,6-dichloropurine.

Caption: Experimental workflow for the benzylation of 2,6-dichloropurine.

Caption: General reaction scheme for the benzylation of 2,6-dichloropurine.

References

- 1. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 7-benzyl-2,6-dichloro-7H-purine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-benzyl-2,6-dichloro-7H-purine is a key heterocyclic building block in the synthesis of a diverse range of kinase inhibitors. Its purine core mimics the natural adenine scaffold of ATP, enabling competitive inhibition at the kinase ATP-binding site. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution, providing convenient handles for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. The benzyl group at the N7 position serves to protect the imidazole nitrogen and can influence the overall conformation and binding affinity of the final inhibitor. These application notes provide detailed protocols and data for the utilization of this compound in the synthesis of potent kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Data Presentation: Kinase Inhibitor Activity

The following tables summarize the in vitro inhibitory activities of exemplary kinase inhibitors synthesized from purine scaffolds, demonstrating the potential of derivatives from this compound.

Table 1: EGFR and HER2 Kinase Inhibition by 6,7-disubstituted-7H-purine Analogues

| Compound ID | Modification from Core Scaffold | EGFR IC₅₀ (µM)[1] | HER2 IC₅₀ (µM)[1] |

| 8e | 6-(3-chloro-4-((pyridin-3-yl)oxy)anilino)-7-((3E)-5-(dimethylamino)pent-3-en-2-ol) | 0.021 ± 0.007 | 0.019 ± 0.009 |

| Lapatinib | Reference Drug | 0.019 ± 0.007 | 0.016 ± 0.003 |

Table 2: Bcr-Abl and BTK Kinase Inhibition by 2,6,9-trisubstituted Purine Derivatives

| Compound ID | Modification from 2,6-dichloropurine | Bcr-Abl IC₅₀ (nM) | BTK IC₅₀ (µM) |

| V | 2-((3-fluoro-4-(piperazin-1-yl)phenyl)amino)-6-(3-fluorophenylamino)-9-(cyclopropylmethyl) | 40 | 0.58 |

| I | 2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-6-(phenylamino)-9-(cyclopropylmethyl) | 8 | - |

Table 3: Cytotoxicity of 6,7-disubstituted-7H-purine Analogue 8e against Breast Cancer Cell Lines

| Cell Line | Receptor Status | 8e GI₅₀ (µM)[1] | Lapatinib GI₅₀ (µM)[1] |

| BT-474 | HER2+ | 2.26 ± 0.37 | 2.63 ± 0.45 |

| SKBR3 | HER2+ | 2.17 ± 0.45 | 1.84 ± 0.39 |

Experimental Protocols

The following protocols are adapted from established literature for the synthesis of kinase inhibitors from dichloropurine precursors and can be applied to this compound.

Protocol 1: Synthesis of 6-Anilino-7-benzyl-2-chloro-7H-purine Derivatives (General Procedure for C6 Substitution)

This protocol describes the nucleophilic aromatic substitution at the C6 position of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (1.1 equivalents)

-

n-Butanol

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the desired substituted aniline (1.1 mmol), and n-butanol (10 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 6-anilino-7-benzyl-2-chloro-7H-purine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2,6-Disubstituted-7-benzyl-7H-purine Derivatives (General Procedure for C2 Substitution)

This protocol outlines the subsequent substitution at the C2 position, for example, via a Buchwald-Hartwig amination.

Materials:

-

6-Anilino-7-benzyl-2-chloro-7H-purine derivative (from Protocol 1)

-

Amine or aniline for C2 substitution (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Xantphos (ligand)

-

Cesium carbonate (Cs₂CO₃) (base)

-

Anhydrous 1,4-dioxane

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine the 6-anilino-7-benzyl-2-chloro-7H-purine derivative (1.0 mmol), the amine or aniline for C2 substitution (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) to the vial.

-

Seal the vial and heat the reaction mixture in a microwave synthesizer at 120-150°C for 30-60 minutes.

-

After cooling, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the final 2,6-disubstituted-7-benzyl-7H-purine product.

-

Confirm the structure and purity of the compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the IC₅₀ of a synthesized compound against a purified kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Synthesized inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and serially diluted inhibitor.

-

Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Signaling Pathways

Caption: Simplified EGFR/HER2 signaling pathway leading to cell proliferation and survival.

Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein in CML.

Experimental Workflows

Caption: General workflow for the synthesis of 2,6-disubstituted 7-benzyl-7H-purine kinase inhibitors.

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

References

Application Notes and Protocols: 7-benzyl-2,6-dichloro-7H-purine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-benzyl-2,6-dichloro-7H-purine is a versatile scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a wide array of biologically active purine derivatives. The purine core is a fundamental component of nucleic acids and coenzymes, making it a privileged structure for targeting various enzymes and receptors. The dichloro substitutions at the 2 and 6 positions, coupled with the benzyl group at the 7-position, provide reactive sites for nucleophilic substitution, allowing for the systematic development of libraries of compounds with diverse pharmacological activities.

These derivatives have shown significant promise in several therapeutic areas, including oncology, virology, and bacteriology. Their mechanisms of action often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. This document provides an overview of the applications of this compound-derived compounds, along with detailed protocols for their synthesis and biological evaluation.

Key Applications and Mechanisms of Action

Derivatives synthesized from the this compound scaffold have demonstrated a broad spectrum of biological activities:

-

Anticancer Activity: Many 2,6,7-trisubstituted purine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their primary mechanisms of action include the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, and the induction of apoptosis. By inhibiting CDKs, these compounds can arrest the cell cycle, preventing the proliferation of cancer cells. Furthermore, some derivatives have been shown to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/p70S6K and MAPK pathways.

-

Antiviral Activity: The purine scaffold is a common feature in many antiviral nucleoside analogs. Derivatives of this compound have been explored for their potential to inhibit viral replication, particularly against HIV. These compounds can act as reverse transcriptase inhibitors, terminating the elongation of the viral DNA chain.

-

Antitubercular Activity: Novel purine derivatives have emerged as potent inhibitors of essential enzymes in Mycobacterium tuberculosis. One notable target is decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme critical for the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts the integrity of the bacterial cell wall, leading to cell death.

Data Presentation: Biological Activities of 2,6,7-Trisubstituted Purine Derivatives

The following tables summarize the quantitative data for various purine derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Purine Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action |

| 2,6,9-trisubstituted purines | HeLa (Cervical Cancer) | 6.7 - 25.3 | CDK Inhibition, Mitotic Catastrophe |

| 2,6,9-trisubstituted purines | HL-60 (Leukemia) | Not Specified | Apoptosis, S-phase cell cycle arrest |

| Purine-2,6-dione derivatives | Various Cancer Cell Lines | 0.32 | EGFR Inhibition |

Table 2: Antitubercular Activity of 7-(naphthalen-2-ylmethyl)-7H-purine Derivatives

| Compound Type | Target | MIC (µM) | Notes |

| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | M. tuberculosis H37Rv | 4 | Initial hit compound. |

| 6-amino substituted derivative | M. tuberculosis H37Rv | 1 | Optimized analogue with improved activity. |

| 6-ethylamino substituted derivative | M. tuberculosis H37Rv | 1 | Optimized analogue with improved activity. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the benzylation of 2,6-dichloropurine.

Materials:

-

2,6-dichloropurine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,6-dichloropurine (1 equivalent) in DMF in a round-bottom flask.

-

Add anhydrous K₂CO₃ (2-3 equivalents) to the solution.

-

Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield this compound.

Protocol 2: General Procedure for the Synthesis of 2,6-disubstituted-7-benzylpurine Derivatives

This protocol outlines the nucleophilic substitution at the C6 and C2 positions of this compound.

Materials:

-

This compound

-

Primary or secondary amine (for C6 substitution)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethanol or other suitable solvent

-

Second nucleophile (e.g., another amine, thiol, or alcohol for C2 substitution)

-

Suitable solvent for the second substitution (e.g., n-butanol, DMF)

Procedure (Step 1: C6-Substitution):

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add the desired primary or secondary amine (1.1 equivalents) and a base such as TEA or DIPEA (2 equivalents).

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the 2-chloro-6-substituted-7-benzylpurine.

Procedure (Step 2: C2-Substitution):

-

Dissolve the 2-chloro-6-substituted-7-benzylpurine (1 equivalent) in a suitable solvent like n-butanol.

-

Add the second nucleophile (e.g., another amine) in excess (3-5 equivalents).

-

Heat the reaction mixture at a high temperature (e.g., 120-150 °C) for 12-24 hours in a sealed tube.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the final 2,6-disubstituted-7-benzylpurine derivative by column chromatography or recrystallization.

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of the synthesized purine derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Synthesized purine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.

-

Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: In Vitro Kinase Inhibition Assay (CDK)

This protocol is for screening compounds for their ability to inhibit cyclin-dependent kinases.

Materials:

-

Recombinant CDK/cyclin complex (e.g., CDK1/Cyclin B)

-

Kinase buffer

-

Peptide substrate (e.g., Histone H1)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric assay

-

Microplate reader (luminescence or scintillation counter)

Procedure (using ADP-Glo™ Assay):

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, kinase, and peptide substrate in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for 2,6-disubstituted-7-benzylpurine derivatives.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of purine derivatives using the MTT assay.

Signaling Pathway: Purine Analog-Induced Apoptosis and Cell Cycle Arrest

Caption: Proposed signaling pathways modulated by purine analogs leading to cell cycle arrest and apoptosis.

Application Notes and Protocols for the Derivatization of 7-benzyl-2,6-dichloro-7H-purine for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of 7-benzyl-2,6-dichloro-7H-purine, a versatile scaffold for the development of biologically active compounds. The protocols outlined below detail the synthesis of the starting material and its subsequent modification at the C2 and C6 positions through nucleophilic aromatic substitution. Furthermore, standard biological screening assays are described to evaluate the therapeutic potential of the synthesized derivatives, particularly as kinase inhibitors and anticancer agents.

Introduction

The purine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs.[1] The 2,6-disubstituted purine motif, in particular, has been extensively explored for the development of inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3] The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to nucleophilic displacement, allowing for the introduction of a diverse array of functional groups to probe the chemical space around the purine core and optimize biological activity.

The 7-benzyl substituent offers a key structural element that can influence the solubility, metabolic stability, and target engagement of the resulting derivatives. This document provides detailed protocols for the benzylation of 2,6-dichloropurine to yield the N7-isomer and subsequent derivatization with various nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, via N7-alkylation of 2,6-dichloropurine. The reaction typically yields a mixture of N7 and N9 isomers, which can be separated by column chromatography.[4]

Materials:

-

2,6-Dichloro-9H-purine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous DMF or DMSO, add potassium carbonate (3.0 eq).

-

Add benzyl bromide (1.1 - 1.5 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the N7 and N9 isomers. The N7 isomer is typically the minor product.

-

Characterize the this compound product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: The yield of the desired N7-isomer can vary, but is typically in the range of 5-23%.[3]

Protocol 2: Derivatization by Nucleophilic Aromatic Substitution

The chlorine atoms at the C2 and C6 positions of this compound can be sequentially displaced by various nucleophiles, such as amines and thiols. The C6 position is generally more reactive towards nucleophilic attack.

2.1: Monosubstitution at the C6 Position (e.g., with an amine)

Materials:

-

This compound

-

Desired primary or secondary amine (1.0 - 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Ethanol (EtOH) or n-Butanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or n-butanol.

-

Add the desired amine (1.0 - 1.2 eq) and TEA or DIPEA (2.0 - 3.0 eq).

-

Heat the reaction mixture to reflux (80-120 °C) and stir for 4-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the 2-chloro-6-substituted-7-benzyl-7H-purine.

2.2: Disubstitution at C2 and C6 Positions

To introduce a different nucleophile at the C2 position, the product from Protocol 2.1 is used as the starting material.

Materials:

-

2-chloro-6-substituted-7-benzyl-7H-purine

-

Second desired nucleophile (e.g., another amine or a thiol) (1.5 - 3.0 eq)

-

Appropriate solvent (e.g., ethanol, DMF, or a sealed tube may be required for less reactive nucleophiles)

-

Base (if necessary, e.g., K₂CO₃ or NaH for thiols)

Procedure:

-